

Lysine Butyrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Lysine butyrate*

Cat. No.: *B1675771*

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Abstract

Lysine butyrate is a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate. Emerging research has highlighted its potential as a therapeutic agent, primarily due to the biological activities of the butyrate moiety. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor, playing a crucial role in epigenetic regulation, and has been shown to influence a variety of cellular processes including cell cycle progression, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **lysine butyrate**. It includes a summary of quantitative data from recent studies, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development efforts in this area.

Chemical Structure and Properties

Lysine butyrate is an ionic compound formed from the protonation of the amino groups of L-lysine by butyric acid. The resulting salt has enhanced pharmacokinetic properties compared to other forms of butyrate delivery.

Chemical Identity:

Property	Value	Reference
IUPAC Name	butanoic acid;(2S)-2,6-diaminohexanoic acid	[1]
CAS Number	80407-71-2	[1]
Molecular Formula	C10H22N2O4	[1]
Molecular Weight	234.30 g/mol	[1]
SMILES Code	CCCC(=O)O.C(CCN)C-- INVALID-LINK--N	[1]

Physicochemical Properties:

Property	Value	Reference
Appearance	White solid	[2]
Solubility	Soluble in water	[2]
Storage	Dry, dark, and at 0 - 4°C for short term or -20°C for long term	[1]

Synthesis of Lysine Butyrate

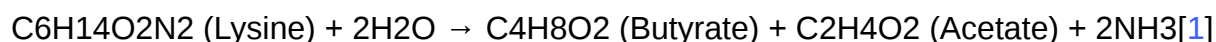
While a specific, detailed protocol for the direct chemical synthesis of **lysine butyrate** from L-lysine and butyric acid is not readily available in the scientific literature, it can be conceptually formed through a standard acid-base reaction in a suitable solvent. However, the primary focus of research has been on its biological production.

Biological Synthesis of Butyrate from Lysine:

Butyrate is a natural product of anaerobic bacterial fermentation of dietary fiber and amino acids in the colon. Several species of gut microbiota, including those from the *Clostridium* and *Megasphaera* genera, can produce butyrate from lysine.[3] There are four main known pathways for butyrate production in bacteria: the acetyl-CoA pathway, the glutarate pathway,

the 4-aminobutyrate pathway, and the lysine pathway.[4] The lysine pathway is a significant contributor to the butyrate pool, especially in the context of protein fermentation.[4]

A key organism in this process is *Intestinimonas AF211*, which can convert lysine stoichiometrically into butyrate and acetate.[1] The fermentation reaction is proposed as:



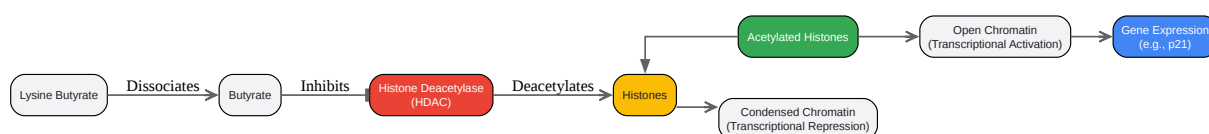
The pathway involves several enzymatic steps, with a crucial reaction being the transfer of a CoA moiety catalyzed by a CoA transferase.[1]

Mechanism of Action

The biological effects of **lysine butyrate** are attributed to the butyrate anion, which is a well-established histone deacetylase (HDAC) inhibitor.[5][6]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from the ϵ -N-acetyl lysine residues on histone tails.[5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5] By inhibiting HDACs, butyrate causes hyperacetylation of histones, which leads to a more relaxed chromatin structure and the activation of gene expression.[6][7] It is noteworthy that butyrate's inhibition of HDAC activity affects the expression of only about 2% of mammalian genes, suggesting a degree of specificity.[7]



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Caption: Mechanism of HDAC inhibition by butyrate.

Modulation of Key Signaling Pathways

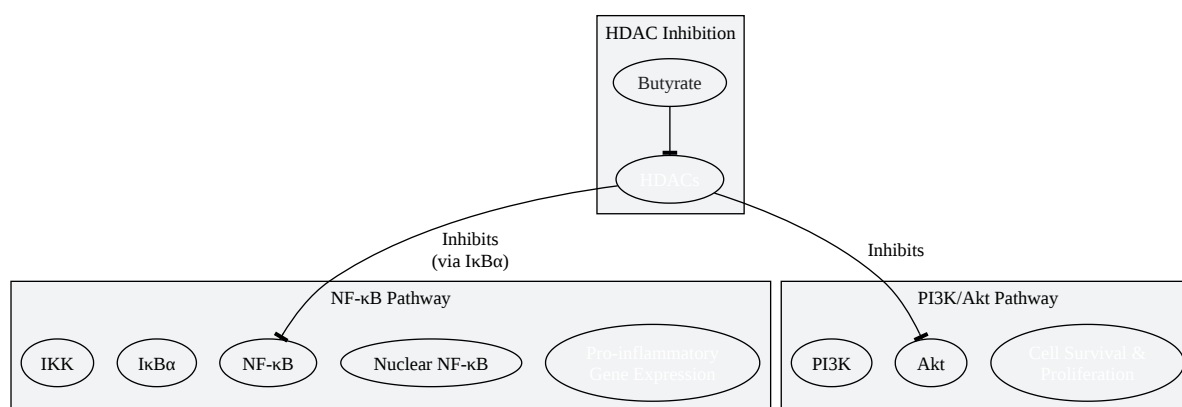
Through its HDAC inhibitory activity and other mechanisms, butyrate modulates several critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.

3.2.1. NF- κ B Signaling Pathway:

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Butyrate has been shown to inhibit NF- κ B activation.^[8] It can prevent the degradation of I κ B α , the inhibitory protein of NF- κ B, thereby sequestering NF- κ B in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.^[8] Some studies suggest butyrate primarily suppresses HDAC8 to blunt the NF- κ B pathway.^[9]

3.2.2. PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Butyrate has been demonstrated to inhibit the PI3K/Akt pathway, which can contribute to its anti-cancer effects.^[10] This inhibition can lead to reduced cell migration and may be mediated through the inhibition of HDAC3.^[10]



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Caption: General experimental workflow for in vitro studies.

Western Blotting for Signaling Pathway Analysis

- Cell Lysis: After treatment with **lysine butyrate**, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of Akt, p65, I κ B α) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

- **MTT Assay:** To assess cell proliferation, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
- **ELISA for Histone Release:** Apoptosis can be quantified by measuring the amount of histone-associated DNA fragments released into the cytoplasm using a cell death detection ELISA kit.
- **Caspase-3 Activation Assay:** The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a colorimetric or fluorometric assay.

Cytokine Measurement

The concentration of cytokines in cell culture supernatants or blood samples can be determined using enzyme-linked immunosorbent assays (ELISAs) specific for each cytokine of interest.

Conclusion

Lysine butyrate represents a promising compound for therapeutic development, offering potential pharmacokinetic advantages for the delivery of the biologically active butyrate molecule. Its primary mechanism of action as a histone deacetylase inhibitor underpins its ability to modulate gene expression and influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **lysine butyrate** in various disease contexts, including cancer and inflammatory disorders. Future in vitro studies

specifically utilizing **lysine butyrate** are warranted to further delineate its specific cellular effects and confirm the hypotheses based on the broader butyrate literature.

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